PI3K-IN-11

PI3K isoform selectivity IC50 determination Kinase inhibitor profiling

PI3K-IN-11 (also cataloged as compound 13 or PX-13-17OH; CAS 884539-95-1) is a ring-opened analog of 17-hydroxywortmannin, a classic irreversible pan-PI3K inhibitor. Unlike the parent natural product wortmannin, which suffers from instability, insolubility, and a narrow therapeutic index, PI3K-IN-11 was designed by opening the reactive furan ring with an amine to yield a compound with improved solubility, stability, and a larger therapeutic window.

Molecular Formula C29H42N2O8
Molecular Weight 546.7 g/mol
Cat. No. B163009
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePI3K-IN-11
Synonyms(1E,4S,4aR,5R,6aS,7S,9aR)-5-(acetyloxy)-1-[[[3-(dimethylamino)propyl]methylamino]methylene]-4a,5,6,6a,7,8,9,9a-octahydro-cyclopenta[5,6]naphtho[1,2-c]pyran-2,10(1H,4H)-dione
Molecular FormulaC29H42N2O8
Molecular Weight546.7 g/mol
Structural Identifiers
SMILESCC(=O)OC1CC2(C(CCC2O)C3=C1C4(C(OC(=O)C(=CN(C)CCCN(C)C)C4=C(C3=O)O)COC)C)C
InChIInChI=1S/C29H42N2O8/c1-16(32)38-19-13-28(2)18(9-10-20(28)33)22-24(19)29(3)21(15-37-7)39-27(36)17(23(29)26(35)25(22)34)14-31(6)12-8-11-30(4)5/h14,18-21,33,35H,8-13,15H2,1-7H3/b17-14+/t18-,19+,20-,21+,28-,29-/m0/s1
InChIKeyYDFKITVDFUHUQY-DATHZOKXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

PI3K-IN-11 (PX-13-17OH) Procurement: A Ring-Opened Wortmannin Analog with Defined PI3K Isoform Selectivity


PI3K-IN-11 (also cataloged as compound 13 or PX-13-17OH; CAS 884539-95-1) is a ring-opened analog of 17-hydroxywortmannin, a classic irreversible pan-PI3K inhibitor [1]. Unlike the parent natural product wortmannin, which suffers from instability, insolubility, and a narrow therapeutic index, PI3K-IN-11 was designed by opening the reactive furan ring with an amine to yield a compound with improved solubility, stability, and a larger therapeutic window [1]. It functions as an ATP-competitive inhibitor of class I PI3K isoforms, demonstrating a distinct selectivity profile that spares the related mTOR kinase [1].

Why Generic PI3K Inhibitor Substitution is Inappropriate for PI3K-IN-11 Applications


Interchanging PI3K-IN-11 with another commercially available PI3K inhibitor without understanding its specific quantitative profile carries high experimental risk. PI3K-IN-11 is not a generic pan-PI3K inhibitor; its potency varies significantly across the four class I isoforms, and it is uniquely selective against mTOR, a closely related PIKK family kinase often co-targeted or inadvertently inhibited by other compounds in the class [1]. Furthermore, as a ring-opened wortmannin analog, its solubility, stability, and pharmacokinetic profile fundamentally differ from both reversible inhibitors (e.g., copanlisib, pictilisib) and other irreversible analogs, meaning that substituting one for another without adjusting for these parameters can lead to non-overlapping biological outcomes or invalid cross-study comparisons [1].

PI3K-IN-11 Technical Evidence Guide: Quantified Differentiation for Scientific Selection


Isoform-Specific PI3K Inhibition Potency Compared to the Parent Compound Wortmannin

PI3K-IN-11 (compound 13) demonstrates significantly enhanced potency against specific class I PI3K isoforms compared to the natural product lead, 17-hydroxywortmannin. While 17-hydroxywortmannin is a potent but non-selective inhibitor, the ring-opened analog PI3K-IN-11 achieves an IC50 of 6.4 nM against PI3Kα, representing a key intra-class potency differentiation [1]. The full isoform profile shows IC50 values of 6.4 nM (PI3Kα), 13 nM (PI3Kβ), 8 nM (PI3Kγ), and 11 nM (PI3Kδ), establishing it as a pan-class I inhibitor with a quantifiably defined selectivity window [1].

PI3K isoform selectivity IC50 determination Kinase inhibitor profiling

Selectivity Discrimination Between PI3K and mTOR Kinase

A critical differential feature of PI3K-IN-11 is its selectivity for PI3K over the structurally related mTOR kinase. The compound inhibits mTOR with an IC50 of 2.9 µM, which is approximately 450-fold higher than its IC50 for PI3Kα [1]. This contrasts with many early-generation wortmannin analogs and certain ATP-competitive PI3K/mTOR dual inhibitors that exhibit potent mTOR co-inhibition, which can complicate interpretation of PI3K-specific phenotypes.

PI3K/mTOR selectivity Kinase profiling Off-target risk assessment

Broad Kinase Panel Selectivity: >420-Fold Window Over 20 Lipid and Protein Kinases

To establish its utility as a selective chemical probe, PI3K-IN-11 was profiled against a panel of 20 lipid and protein kinases. The compound exhibited greater than 420-fold selectivity for PI3K enzymes over any other kinase in the panel [1]. This broad selectivity data is essential for differentiating it from other PI3K inhibitors that may have undisclosed or narrower selectivity profiles, often leading to off-target cytotoxicity or signaling artifacts.

Kinase selectivity profiling Chemical probe qualification PI3K inhibitor specificity

Cellular Target Engagement: Dose-Dependent Pathway Inhibition in PTEN-Negative Cancer Cells

PI3K-IN-11 demonstrates quantitative target engagement in a disease-relevant cellular context. In PTEN-negative U87MG glioblastoma cells, which harbor constitutive PI3K/Akt pathway activation, the compound inhibits phosphorylation of Akt and S6 kinase (S6K) in a dose-dependent manner across a concentration range of 0.03 to 1 µg/mL [1]. This provides a defined cellular IC50 window for pathway suppression, critical for researchers planning dose-response experiments.

Cellular pharmacodynamics PI3K/Akt pathway inhibition PTEN-null cancer models

In Vivo Proof-of-Concept: U87MG Xenograft Tumor Growth Inhibition

The translational relevance of PI3K-IN-11 is supported by its ability to inhibit tumor growth in vivo. In a U87MG nude mouse xenograft model, administration of PI3K-IN-11 at doses ranging from 2.5 to 10 mg/kg resulted in significant tumor growth inhibition [1]. This is a critical differentiator from earlier wortmannin analogs, which often failed in vivo due to toxicity or poor pharmacokinetics, and establishes a viable in vivo dose range for preclinical studies.

In vivo efficacy Xenograft model Glioblastoma

Evidence-Backed Application Scenarios for PI3K-IN-11 in PI3K-Driven Research


PI3K Isoform-Specific Pathway Dissection in Cancer Cell Lines

Given its characterized IC50 profile across PI3Kα, β, γ, and δ (6.4, 13, 8, and 11 nM, respectively) and its >450-fold selectivity over mTOR [1], PI3K-IN-11 is optimally deployed in studies requiring near-complete but mTOR-sparing blockade of all class I PI3K isoforms. This is particularly relevant in PTEN-null cancer models such as U87MG, where the compound's cellular pharmacodynamics have been pre-validated from 0.03 to 1 µg/mL [1]. Researchers can confidently use the compound to attribute observed phenotypes to PI3K-dependent mechanisms rather than to off-target kinase inhibition.

Chemical Probe for PI3K Selectivity in Kinase Panel Screening

For core facilities and screening laboratories tasked with assembling a kinase inhibitor library, PI3K-IN-11 offers a well-documented selectivity window (>420-fold over 20 lipid and protein kinases [1]). This makes it an ideal positive control or reference compound for PI3K-specific assay development, benchmarking new inhibitor candidates, or validating the selectivity of custom-synthesized analogs. Its selectivity profile is publicly traceable to a peer-reviewed study, facilitating regulatory and publication requirements.

In Vivo Preclinical Studies in Glioblastoma and Other Solid Tumor Models

PI3K-IN-11 has a demonstrated in vivo efficacious dose range (2.5–10 mg/kg) in a U87MG xenograft model [1]. This existing data allows researchers initiating in vivo PI3K inhibition studies to bypass extensive dose-finding experiments. The compound's improved stability and solubility relative to wortmannin [1] also reduce formulation challenges, making it a practical choice for exploratory efficacy studies in solid tumor models where PI3K pathway activation is a driver.

Comparative Pharmacology: Benchmarking Novel PI3K Inhibitor Candidates

In medicinal chemistry campaigns aiming to develop next-generation PI3K inhibitors, PI3K-IN-11 serves as a defined reference standard due to its published isoform IC50s and selectivity data [1]. New candidate molecules can be directly benchmarked against these values to demonstrate improved selectivity, potency, or pharmacokinetic properties. The availability of both biochemical and cellular activity data for PI3K-IN-11 facilitates side-by-side comparisons in a standardized experimental framework.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
Explore Hub


Quote Request

Request a Quote for PI3K-IN-11

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.